molecular formula C25H28N4O5 B1574319 CXD101

CXD101

Número de catálogo B1574319
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.

Aplicaciones Científicas De Investigación

1. Role in Cardiovascular Diseases

CXCL10, also known as interferon-inducible protein-10, is part of the CXC chemokine family. It plays a significant role in cardiovascular diseases (CVD), including atherosclerosis, aneurysm formation, and myocardial infarction. CXCL10 is secreted by leukocytes and tissue cells and functions as a chemoattractant for lymphocytes. Its role in CVD, however, shows discrepancies between experimental and clinical settings due to differences in biological actions across species and signaling via different CXCR3 isoforms or independent signaling pathways (van den Borne, Quax, Hoefer, & Pasterkamp, 2014).

2. Cancer Treatment and Immunotherapy

CXD101 is a histone deacetylase inhibitor that reactivates the immune system by increasing tumor expression of MHC I & II and tumoral infiltration by CD8 lymphocytes, while decreasing T Reg cells. It has shown anti-tumor activity as monotherapy and in combination with immune checkpoint inhibitors in colorectal cancer and lymphoma (Saunders et al., 2019), (Eyre et al., 2016).

3. Modulation of Immune-Related Gene Expression

Research has indicated that CXD101 can alter immune-related gene expression, particularly affecting antigen processing and natural killer cell-mediated cytotoxicity. This modulatory effect is also evident in tumor microenvironments, making CXD101 a potential candidate for combination therapy with immune checkpoint inhibitors in treating cancers like colorectal cancer (Blaszczak et al., 2021).

4. Emerging Role in Cancer Pathogenesis

CXCL10, which binds to the CXCR3 receptor, is involved in chemotaxis, apoptosis, cell growth regulation, and angiostatic effects. It is associated with several human diseases, including tumor development, metastasis, and dissemination. Understanding its role in disease progression could lead to new therapeutic targets for cancer (Liu, Guo, & Stiles, 2011).

Propiedades

Nombre del producto

CXD101

Fórmula molecular

C25H28N4O5

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

CXD101;  CXD-101;  CXD 101.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.